Benzene, 1-bromo-4-[(phenylmethyl)sulfonyl]-
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Description
“Benzene, 1-bromo-4-[(phenylmethyl)sulfonyl]-” is a chemical compound with the molecular formula C13H11BrO2S . It is also known as 1-bromo-4-tosylbenzene . The compound has a molecular weight of 311.2 and is typically stored at room temperature .
Synthesis Analysis
The synthesis of such compounds often involves electrophilic aromatic substitution . This is a common reaction in organic chemistry where an atom attached to an aromatic system is replaced by an electrophile . The exact synthesis process for this specific compound is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of “Benzene, 1-bromo-4-[(phenylmethyl)sulfonyl]-” is characterized by a benzene ring substituted with a bromine atom and a phenylmethylsulfonyl group . The InChI code for the compound is 1S/C13H11BrO2S/c1-10-2-6-12(7-3-10)17(15,16)13-8-4-11(14)5-9-13/h2-9H,1H3 .Physical And Chemical Properties Analysis
The compound is likely to be a solid or liquid at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the available resources.Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and taking off contaminated clothing and washing it before reuse .
properties
IUPAC Name |
1-benzylsulfonyl-4-bromobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2S/c14-12-6-8-13(9-7-12)17(15,16)10-11-4-2-1-3-5-11/h1-9H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWTVQBNZKSSSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50547197 |
Source
|
Record name | 1-Bromo-4-(phenylmethanesulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50547197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1-bromo-4-[(phenylmethyl)sulfonyl]- | |
CAS RN |
100375-03-9 |
Source
|
Record name | 1-Bromo-4-(phenylmethanesulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50547197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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